molecular formula C10H12F3NO B14800871 (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol

Cat. No.: B14800871
M. Wt: 219.20 g/mol
InChI Key: HPBCMPSGPNQREJ-UHFFFAOYSA-N
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Description

The compound (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a chemical entity characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves the reaction of 3-pyridylmethanol with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the bioavailability and binding affinity of drugs to their target proteins.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This interaction can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanol
  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-2-yl)methanol
  • (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)ethanol

Uniqueness

The unique positioning of the trifluoromethyl group in (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol distinguishes it from its analogs. This specific arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-7(6-15)4-3-5-14-8/h3-5,15H,6H2,1-2H3

InChI Key

HPBCMPSGPNQREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)CO)C(F)(F)F

Origin of Product

United States

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